molecular formula C28H29N3O3 B2564132 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide CAS No. 921786-39-2

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2564132
CAS No.: 921786-39-2
M. Wt: 455.558
InChI Key: BYTHTMVBEPYTKX-UHFFFAOYSA-N
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Description

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a quinoline core, a piperidine ring, and a furan moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide likely involves multiple steps, including:

    Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.

    Introduction of the piperidine ring: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the benzyl group: This can be done through alkylation reactions.

    Formation of the furan moiety: This could involve cyclization reactions.

    Final coupling: The final step would involve coupling the quinoline-piperidine intermediate with the furan moiety using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan moiety.

    Reduction: Reduction reactions could target the quinoline or piperidine rings.

    Substitution: Various substitution reactions could occur, especially on the benzyl and furan groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

Chemistry

The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Medicine

If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating diseases.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide analogs: Compounds with similar structures but different substituents.

    Quinoline derivatives: Compounds with a quinoline core but different functional groups.

    Piperidine derivatives: Compounds with a piperidine ring but different attachments.

Uniqueness

The uniqueness of this compound would lie in its specific combination of functional groups and its resulting biological activity or chemical reactivity.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c32-27(29-19-24-9-5-17-33-24)20-34-25-10-4-8-23-11-12-26(30-28(23)25)31-15-13-22(14-16-31)18-21-6-2-1-3-7-21/h1-12,17,22H,13-16,18-20H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTHTMVBEPYTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=CO5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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